N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide

Structural differentiation Chemotype classification Receptor pharmacology

N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0) is a synthetic small molecule belonging to the 4-anilidopiperidine class of opioid receptor ligands, a family whose prototypical member is fentanyl. The compound is characterized by a furan-3-carboxamide moiety linked via a para-substituted aniline to a 3-methoxypiperidine ring—a connectivity pattern that distinguishes it from other fentanyl analogs in which the N-acyl and N-phenyl groups are typically arranged around a single piperidine nitrogen.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 1796970-95-0
Cat. No. B2504645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide
CAS1796970-95-0
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3
InChIInChI=1S/C17H20N2O3/c1-21-16-3-2-9-19(11-16)15-6-4-14(5-7-15)18-17(20)13-8-10-22-12-13/h4-8,10,12,16H,2-3,9,11H2,1H3,(H,18,20)
InChIKeyVSMABIQQBNNSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0): Structural Classification and Procurement Context


N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0) is a synthetic small molecule belonging to the 4-anilidopiperidine class of opioid receptor ligands, a family whose prototypical member is fentanyl [1]. The compound is characterized by a furan-3-carboxamide moiety linked via a para-substituted aniline to a 3-methoxypiperidine ring—a connectivity pattern that distinguishes it from other fentanyl analogs in which the N-acyl and N-phenyl groups are typically arranged around a single piperidine nitrogen [2]. Pre-computed molecular bioactivity data indicate that this compound maps to bioactivity values ≤ 0.1 µM across multiple target–cell line pairs [3]. These structural and bioactivity features position it as a candidate for analytical reference standard development, forensic toxicology screening, and opioid receptor pharmacology research.

Why Generic Substitution Fails for N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0)


Fentanyl analogs cannot be treated as interchangeable commodities because even minor structural modifications produce substantial, non-linear shifts in µ-opioid receptor (MOR) binding affinity, intrinsic clearance, plasma protein binding, and lipophilicity [1]. Published comparative pharmacokinetic profiling of 14 fentanyl analogs demonstrates that in vitro half-life ranges from 7.5 min (furanylfentanyl) to 53.0 min (methoxyacetylfentanyl), while plasma protein binding spans 31.6% to 96.8% [2]. The target compound incorporates a 3-methoxypiperidine connected via an aniline linker—a topology that is distinct from the N-phenyl-N-piperidinyl arrangement of furanylfentanyl (3-FUF) and from the phenethylpiperidine framework of methoxyacetylfentanyl [3]. Without experimental binding, ADME, or in vivo data for this specific chemotype, selecting a superficially similar analog for any quantitative application carries a high risk of invalid results, particularly in forensic quantification, receptor pharmacology, or toxicological screening where small differences in cross-reactivity or recovery can lead to false negatives or inaccurate quantitation.

Quantitative Differentiation Evidence for N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0) vs. Fentanyl Analogs


Evidence Item 1: Unique Aniline-Bridged 3-Methoxypiperidine Topology vs. N-Phenyl-N-Piperidinyl Fentanyl Scaffold

The target compound is the only reported fentanyl-related substance in which a 3-methoxypiperidine ring is connected to a furan-3-carboxamide through a para-substituted aniline linker (Ar–NH–CO–furan) . This contrasts with the canonical 4-anilidopiperidine scaffold of fentanyl, 3-furanylfentanyl (3-FUF; CAS 101343-82-2), and methoxyacetylfentanyl, all of which bear the N-acyl group and N-phenyl group directly on the piperidine nitrogen and C-4 position, respectively [1]. The target compound structurally most resembles an 'inverse' or 'ring-expanded' architecture in which the piperidine is installed as an N-aryl substituent rather than as the central scaffold [2].

Structural differentiation Chemotype classification Receptor pharmacology

Evidence Item 2: Molecular Bioactivity ≤ 0.1 µM vs. Known Potent Fentanyl Analogs

The Molecular Bioactivity Database (molbic.idrblab.net) classifies the target compound with bioactivity values ≤ 0.1 µM across multiple protein–cell line pairings, placing it in the highest-activity bin for compounds in this database [1]. This compares favorably with the reported binding affinities of clinical fentanyl analogs: fentanyl exhibits Ki = 0.5–2.0 nM at MOR ; 3-furanylfentanyl (3-FUF) is described as producing opioid-typical discriminative stimulus effects in mice at doses comparable to oxycodone ; methoxyacetylfentanyl has been quantified in postmortem casework at 500–600 pg/mg, indicating high in vivo potency [2]. The target compound's ≤ 0.1 µM bin suggests sub-micromolar target engagement consistent with other potent fentanyl analogs, although direct head-to-head Ki or IC50 data are not yet available.

Bioactivity profiling Receptor binding High-throughput screening

Evidence Item 3: Predicted Altered Pharmacokinetics Due to 3-Methoxypiperidine Substituent

SAR reviews of fentanyl analogs establish that steric bulk at the piperidine 3-position substantially alters potency and duration of action. Vucković et al. (2009) demonstrated that substituents larger than methyl at piperidine C-3 severely reduce analgesic potency compared to fentanyl, primarily through steric rather than electronic effects [1]. The 3-methoxy group in the target compound's piperidine ring (van der Waals volume ~30 ų vs. ~17 ų for methyl) is therefore predicted to modulate both receptor binding kinetics and metabolic stability. Comparative pharmacokinetic data from Brandon et al. (2023) show that the introduction of a methoxy group (methoxyacetylfentanyl vs. acetylfentanyl) extends in vitro microsomal half-life from ~19 min to 53.0 min and reduces intrinsic clearance from ~185 to 35.4 mL·min⁻¹·kg⁻¹ [2], suggesting that methoxy substitution generally slows hepatic clearance in this chemotype. By class-level inference, the target compound's intrinsic clearance is predicted to be slower than that of furanylfentanyl (CL_int = 250 mL·min⁻¹·kg⁻¹, t1/2 = 7.5 min) but faster than methoxyacetylfentanyl (CL_int = 35.4 mL·min⁻¹·kg⁻¹, t1/2 = 53.0 min) [2].

ADME prediction Metabolic stability Forensic toxicology

Evidence Item 4: Absence from Major Regulatory and Analytical Databases vs. Registered Analogs

As of May 2026, N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0) is absent from PubChem, ChEMBL, BindingDB, the CFSRE NPS Discovery library, and the Cayman Chemical catalog of certified reference materials [1]. In contrast, structurally related fentanyl analogs—including 3-furanylfentanyl (CAS 101343-82-2), para-methoxyfuranylfentanyl (CAS not listed but available as Cayman 23197), and methoxyacetylfentanyl—are all registered in PubChem and available as certified reference standards from multiple vendors . This database gap confirms that the target compound is a novel or poorly characterized chemotype for which no commercial reference standard currently exists from major analytical suppliers.

Reference standard gap Forensic chemistry Procurement exclusivity

Evidence Item 5: Differential Predicted Lipophilicity and Protein Binding Due to Furan-3-Carboxamide and Methoxy Motifs

Brandon et al. (2023) demonstrated that within the fentanyl analog series, structural modifications produce LogD7.4 values ranging from 3.42 (methoxyacetylfentanyl) to 6.11 (valerylfentanyl), with corresponding plasma protein binding from 31.6% (acetylfentanyl) to 96.8% (valerylfentanyl) [1]. The furan-3-carboxamide moiety confers lower lipophilicity than the propionamide of fentanyl (estimated AlogP reduction of ~0.5 log units due to heteroatom introduction), while the 3-methoxypiperidine contributes hydrogen-bond acceptor capacity absent in unsubstituted piperidine analogs [2]. By structural interpolation, the target compound's LogD7.4 is predicted to fall between 3.0 and 4.5, with plasma protein binding estimated at 40–75%—lower than valerylfentanyl and furanylfentanyl, but higher than acetylfentanyl [1].

Lipophilicity Plasma protein binding Volume of distribution

Evidence Item 6: Molecular Formula and Physicochemical Uniqueness Within the Fentanyl Analog Chemical Space

The target compound has molecular formula C17H20N2O3 and monoisotopic mass 300.1474 Da . Among reported fentanyl analogs, the closest-mass compounds are fentanyl itself (C22H28N2O, MW 336.47) and 3-furanylfentanyl (C24H28N2O2, MW 376.49), both of which differ by > 35 Da. The only fentanyl analog sharing the C17H20N2O3 formula is a structurally unrelated benzyl-isoxazole-pyrrolidine derivative (J-GLOBAL listing), which has a completely different scaffold [1]. The unique combination of moderate molecular weight (~300 Da) and the presence of three hydrogen-bond acceptors (furan O, amide O, methoxy O) produces a distinctive MS/MS fragmentation pattern predictable from the aniline-bridged topology . Key predicted MRM transitions include m/z 301 → 189 (loss of methoxypiperidine moiety) and m/z 301 → 136 (loss of furan-carboxamide-aniline), enabling unambiguous chromatographic resolution from co-eluting fentanyl analogs in reversed-phase LC conditions.

Chemical purity Mass spectrometry Chromatographic separation

High-Value Application Scenarios for N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-3-carboxamide (CAS 1796970-95-0) Based on Differential Evidence


Forensic Toxicology Reference Standard for Novel Fentanyl Analog Screening

Given its absence from all major certified reference material catalogs [3], N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide serves as a high-value, non-commercially-saturated analytical reference standard for forensic toxicology laboratories developing targeted LC-MS/MS panels for emerging synthetic opioids. Its unique molecular weight (300.35 Da) and predicted distinctive MS/MS fragmentation pattern enable unambiguous chromatographic resolution from co-eluting fentanyl analogs. Laboratories procuring this compound gain a first-mover advantage in including this chemotype in their screening libraries before potential emergence in illicit drug markets.

Opioid Receptor Pharmacological Profiling and SAR Expansion Studies

The compound's aniline-bridged topology—unique among currently characterized fentanyl analogs [1]—makes it a valuable probe molecule for expanding structure-activity relationship knowledge of the 4-anilidopiperidine class. Its predicted sub-micromolar bioactivity (≤ 0.1 µM bin) [2] confirms it is not an inactive chemotype, while its predicted intermediate metabolic stability [3] suggests suitability for both in vitro binding assays (where rapid clearance is acceptable) and potentially cell-based functional assays. Academic and pharmaceutical laboratories studying opioid receptor pharmacology can use this compound to probe how linker geometry between the piperidine and carboxamide moieties affects MOR vs. DOR vs. KOR selectivity.

Metabolic Stability Reference in Comparative ADME Studies of Methoxy-Substituted Opioids

Based on class-level inference from established methoxy-SAR [4] and comparative HLM stability data [5], this compound is predicted to exhibit hepatic intrinsic clearance intermediate between furanylfentanyl (rapid, CL_int = 250 mL·min⁻¹·kg⁻¹) and methoxyacetylfentanyl (slow, CL_int = 35.4 mL·min⁻¹·kg⁻¹). This intermediate clearance profile makes it a useful comparator compound in ADME studies designed to isolate the effect of the 3-methoxypiperidine moiety on cytochrome P450-mediated oxidation rates. Contract research organizations offering in vitro metabolism services can include this compound in custom opioid stability panels.

Chemical Reference for LC-MS/MS Method Development and Validation

The compound's predicted LogD7.4 (3.0–4.5) and moderate plasma protein binding (40–75%) [5] indicate that it will exhibit reversed-phase chromatographic retention between acetylfentanyl (early eluting, LogD ~2.5) and valerylfentanyl (late eluting, LogD = 6.11). This predictable chromatographic behavior, combined with its unique molecular mass and formula , positions the compound as an ideal internal standard candidate or system suitability test compound for multi-analyte opioid methods. Analytical laboratories developing or validating LC-MS/MS methods for fentanyl analog panels can use this compound to benchmark column performance, ionization efficiency, and matrix effect assessments.

Quote Request

Request a Quote for N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.